molecular formula C13H16N2O3S B2372219 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226459-71-7

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2372219
CAS No.: 1226459-71-7
M. Wt: 280.34
InChI Key: ABQZPMIBTKXILZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a furan ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan derivative: The starting material, 5-methylfuran, undergoes a hydroxylation reaction to introduce the hydroxy group at the 2-position.

    Alkylation: The hydroxylated furan derivative is then alkylated with an appropriate alkyl halide to form the 2-(5-methylfuran-2-yl)ethyl intermediate.

    Thiophene derivative synthesis: Separately, thiophene is functionalized with a methyl group at the 2-position through a Friedel-Crafts alkylation reaction.

    Urea formation: The final step involves the reaction of the 2-(5-methylfuran-2-yl)ethyl intermediate with the thiophene derivative in the presence of a urea-forming reagent such as phosgene or an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups can form hydrogen bonds, while the furan and thiophene rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both furan and thiophene rings, which provide distinct electronic properties. The combination of hydroxy and urea groups also offers versatile reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-4-5-12(18-9)11(16)8-15-13(17)14-7-10-3-2-6-19-10/h2-6,11,16H,7-8H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQZPMIBTKXILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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